(1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone
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Overview
Description
(1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone is a complex organic compound that features a naphthyl group, a pyrazole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone typically involves multi-step organic reactions One common method includes the condensation of 1-hydroxy-2-naphthaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group in the methanone can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the naphthyl or methylphenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving halogens (e.g., Br2) or nitration (HNO3/H2SO4).
Major Products
Oxidation: Formation of naphthoquinone or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The naphthyl and pyrazole rings play a crucial role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone
- (1-hydroxy-2-naphthyl)[1-(4-chlorophenyl)-1H-pyrazol-4-yl]methanone
Uniqueness
Compared to its analogs, (1-hydroxy-2-naphthyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone exhibits unique properties due to the presence of the methyl group on the phenyl ring. This methyl group can influence the compound’s electronic properties and steric interactions, potentially enhancing its biological activity and stability.
Properties
IUPAC Name |
(1-hydroxynaphthalen-2-yl)-[1-(4-methylphenyl)pyrazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-14-6-9-17(10-7-14)23-13-16(12-22-23)20(24)19-11-8-15-4-2-3-5-18(15)21(19)25/h2-13,25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUFSVWPQYVGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=C(C4=CC=CC=C4C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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